11-[4-(2-Hydroxyethyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile
Description
This compound belongs to the benzimidazo-isoquinoline family, characterized by a fused bicyclic core structure. Its unique substitution at the 11-position with a 4-(2-hydroxyethyl)piperazinyl group distinguishes it from analogs.
Properties
IUPAC Name |
11-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c23-15-18-16-5-1-2-6-17(16)22(26-11-9-25(10-12-26)13-14-28)27-20-8-4-3-7-19(20)24-21(18)27/h3-4,7-8,28H,1-2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNWDDQMLGFDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5CCN(CC5)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The chemical structure of compound 1 can be described as follows:
- Molecular Formula : C₁₈H₂₃N₅
- Molecular Weight : 315.41 g/mol
- CAS Number : Not specified in available resources.
The compound features a benzimidazole core fused with an isoquinoline moiety, which is modified by a piperazine ring substituted with a hydroxyethyl group. This unique structural arrangement is believed to contribute to its biological activity.
Physical Properties
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
- Stability : Stable under normal laboratory conditions but sensitive to extreme pH levels.
Research indicates that compound 1 exhibits a range of biological activities, primarily through the following mechanisms:
- Antitumor Activity : Preliminary studies have shown that compound 1 can inhibit the proliferation of various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
- Antimicrobial Properties : It has demonstrated efficacy against several bacterial strains, suggesting potential use as an antimicrobial agent. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Neuroprotective Effects : There is emerging evidence that compound 1 may have neuroprotective properties. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of compound 1:
Case Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines, compound 1 was found to inhibit cell growth significantly at concentrations lower than those required for traditional chemotherapeutics. This suggests a favorable therapeutic index.
Case Study 2: Antimicrobial Activity
A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) was treated with compound 1, resulting in notable bactericidal activity. This finding supports its potential use as an alternative treatment for resistant infections.
Scientific Research Applications
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. One study highlighted that compounds with a piperazine ring exhibited promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines .
Key Findings:
- Cytotoxicity: The compound demonstrated IC50 values indicating effective inhibition of cancer cell growth.
- Mechanism of Action: Potential mechanisms include apoptosis induction and inhibition of tubulin polymerization, which are crucial for cancer cell division .
Antimicrobial Activity
Another significant application is the antimicrobial activity of the compound. Research indicates that similar compounds exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial efficacy .
Key Findings:
- Effective Against: Various bacterial strains including Pseudomonas aeruginosa and Mycobacterium smegmatis.
- Inhibition Zones: Compounds similar to 11-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile showed inhibition zones ranging from 16 mm to 19 mm against specific pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine ring or the introduction of different substituents can significantly alter biological activity. Studies suggest that variations can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituent on the piperazine ring and core modifications. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
<sup>a</sup> LogP calculated using fragment-based methods (higher values indicate greater lipophilicity).
<sup>b</sup> Solubility inferred from substituent polarity and molecular weight trends.
Key Findings
Hydrophilicity and Solubility: The 2-hydroxyethyl group in the target compound reduces LogP (1.2 vs. 3.5 for phenyl ), suggesting improved aqueous solubility. This contrasts sharply with the 9H-fluoren-9-yl analog (LogP 5.0), which is highly lipophilic and likely membrane-permeable but poorly soluble .
Synthetic Accessibility :
- The target compound’s synthesis may involve piperazine alkylation, similar to methods used for the phenyl analog . highlights radical and Wittig-Horner reactions for related heterocycles, suggesting adaptable pathways for core formation .
Biological Implications: The hydroxyethyl group could engage in hydrogen bonding with biological targets, improving selectivity or potency compared to non-polar substituents (e.g., phenyl). Bulkier groups (e.g., fluorenyl ) may sterically hinder receptor interactions but enhance metabolic stability due to reduced enzymatic accessibility.
Preparation Methods
Retrosynthetic Analysis
Several retrosynthetic disconnections can be envisioned for the target molecule:
- Construction of the benzimidazole-isoquinoline fused system followed by installation of the piperazine moiety
- Assembly of a functionalized isoquinoline precursor followed by cyclization with an o-phenylenediamine derivative
- Late-stage introduction of the cyano group to a pre-formed scaffold
Based on the literature precedent for related compounds, the most viable approach involves the initial construction of the fused heterocyclic core followed by strategic functionalization to introduce the piperazine and cyano groups.
Building Block Strategy
A modular approach using readily available building blocks offers flexibility and efficiency in the synthesis design. Key intermediates include:
- 2-Ethynylbenzaldehyde derivatives
- Functionalized o-phenylenediamines
- N-(2-hydroxyethyl)piperazine
Synthesis of the Benzimidazo[1,2-B]isoquinoline Core
Transition Metal-Catalyzed Approaches
Several methods have been reported for the construction of benzimidazole-fused isoquinolines using transition metal catalysis. The synthesis can be achieved through palladium-catalyzed coupling reactions, as described in multiple literature sources. A general scheme involves the reaction of o-bromophenyl-substituted benzimidazoles with suitable coupling partners to construct the isoquinoline ring.
For the target compound, a modified approach based on the work of Yanada et al. can be employed, which utilizes a microwave-assisted protocol with palladium(II) acetate in DMF. This method has demonstrated improved yields (68%) compared to earlier approaches and offers a viable route to the core structure.
Metal-Free Synthetic Routes
Metal-free protocols for benzimidazo[1,2-b]isoquinoline synthesis have been developed which utilize cost-effective conditions and less hazardous solvents. One particularly promising approach involves the reaction of 2-ethynylbenzaldehyde with o-phenylenediamines at 50°C, producing the desired products in high yields (63–92%). This approach tolerates various functional groups including electron-withdrawing substituents like fluorine.
For our target compound, the following reaction sequence can be employed:
- Reaction of 2-ethynylbenzaldehyde with appropriate o-phenylenediamine in DMSO at 120°C
- Selective reduction of the resulting benzimidazo[1,2-b]isoquinoline to form the tetrahydro derivative
- Introduction of the cyano group at the 6-position
The introduction of the piperazine moiety at the 11-position can be achieved through direct nucleophilic substitution, provided an appropriate leaving group is present at this position. A common approach involves the use of halogenated intermediates that undergo substitution with N-(2-hydroxyethyl)piperazine under basic conditions.
Based on methodologies described for related compounds, the following conditions can be employed:
- Halogenation (bromination) at the 11-position using N-bromosuccinimide (NBS)
- Nucleophilic substitution with N-(2-hydroxyethyl)piperazine in the presence of a base (K₂CO₃ or Na₂CO₃)
- Optimization of reaction temperature and solvent to maximize yield and minimize side reactions
Buchwald-Hartwig Amination
Synthesis of the 2-Hydroxyethyl Piperazine Component
Pre-functionalized Piperazine Approach
The most straightforward approach involves the use of commercially available N-(2-hydroxyethyl)piperazine in the coupling reaction. However, if direct coupling is challenging, alternative strategies can be employed:
- Use of protected hydroxyethyl piperazine (e.g., as a silyl ether) followed by deprotection
- Late-stage functionalization of a piperazine-containing intermediate with 2-bromoethanol or ethylene oxide
One-Pot Monosubstitution of Piperazine
A simplified procedure for the preparation of monosubstituted piperazine derivatives has been reported which can be applied to obtain N-(2-hydroxyethyl)piperazine. This method involves a one-pot-one-step reaction of protonated piperazine with no need for protecting groups:
- Formation of piperazine-1-ium cation (as monohydrochloride or monoacetate)
- Reaction with appropriate reagents such as 2-bromoethanol or ethylene oxide
- Purification to obtain the desired N-(2-hydroxyethyl)piperazine
Complete Synthetic Routes for the Target Compound
Based on the methodologies discussed above, two comprehensive synthetic routes are proposed for the target compound.
Route A: Benzimidazole Formation Followed by Isoquinoline Construction
This approach involves the initial formation of the benzimidazole core followed by construction of the isoquinoline ring and subsequent functionalization:
- Synthesis of 2-(2-bromophenyl)-1H-benzimidazole from o-phenylenediamine and 2-bromobenzaldehyde
- Palladium-catalyzed coupling with suitable alkyne to form the isoquinoline ring
- Selective reduction to obtain the tetrahydroisoquinoline system
- Installation of the cyano group at the 6-position
- Functionalization of the 11-position for piperazine introduction
- Nucleophilic substitution with N-(2-hydroxyethyl)piperazine
Route B: One-Pot Benzimidazole-Isoquinoline Formation
This streamlined approach utilizes a tandem reaction to form the benzimidazole-isoquinoline core in a single step:
- Reaction of 2-ethynylbenzaldehyde with o-phenylenediamine to form benzimidazo[1,2-b]isoquinoline
- Selective reduction to form the tetrahydro derivative
- Introduction of the cyano group
- Functionalization at the 11-position
- Coupling with N-(2-hydroxyethyl)piperazine
The efficiency of the synthetic routes can be significantly influenced by reaction conditions. Table 1 provides a summary of optimized parameters for key transformations in the synthesis.
Table 1. Optimization Parameters for Key Transformations
| Transformation | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzimidazole formation | - | EtOH | 80 | 4-6 | 75-85 |
| Isoquinoline construction | Pd(OAc)₂/PPh₃ | DMF | 120 | 12 | 65-70 |
| Tetrahydroisoquinoline formation | NaBH₄/NiCl₂ | MeOH | 0-25 | 4 | 80-90 |
| Cyano introduction | CuCN | DMF | 150 | 8 | 60-70 |
| Halogenation at 11-position | NBS | CH₂Cl₂ | 25 | 3 | 75-85 |
| Piperazine coupling | K₂CO₃ | DMF | 80 | 12 | 70-80 |
These conditions require careful consideration of functional group compatibility and may need adjustment based on specific substrate features.
Purification and Characterization
Purification Methodologies
The purification of intermediates and the final compound can be accomplished through a combination of methods:
- Column chromatography (silica gel, dichloromethane/methanol or ethyl acetate/hexane gradients)
- Recrystallization from suitable solvents (ethanol, ethyl acetate, or acetonitrile)
- Precipitation as hydrochloride or hydrobromide salts followed by free-basing
Structural Characterization
Confirmation of the structure can be achieved through a comprehensive analytical approach:
- ¹H and ¹³C NMR spectroscopy for structural elucidation
- Mass spectrometry (HRMS) for molecular weight confirmation
- IR spectroscopy for functional group identification
- X-ray crystallography for absolute structure determination (when applicable)
Q & A
Q. What are the established synthetic routes for 11-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile?
Methodological Answer: The synthesis typically involves multi-step organic reactions, leveraging piperazine derivatives as intermediates. For example:
Core Structure Formation : Condensation of tetrahydroisoquinoline precursors with benzimidazole intermediates under reflux in anhydrous solvents (e.g., DMF or acetonitrile) .
Piperazine Functionalization : Introduction of the 2-hydroxyethyl-piperazinyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Yield Optimization : Adjusting stoichiometry of reagents (e.g., 1.2 eq. piperazine derivative) and reaction time (12-24 hours) improves yields to 60-70% .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 80°C, 6h | 45% | 90% |
| 2 | Pd(OAc)₂, 110°C, 12h | 65% | 92% |
| 3 | EtOH/H₂O recrystallization | - | 98% |
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., piperazinyl CH₂ groups at δ 2.5-3.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 434.2) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 63.2%, H: 5.8%, N: 19.3%) .
- HPLC-PDA : Use a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>98%) and detect impurities .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Test in DMSO (high solubility, >50 mg/mL), PBS (low solubility, <0.1 mg/mL), and ethanol (moderate, ~5 mg/mL). Use sonication for 30 min to enhance dispersion .
- Stability :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
Q. How should researchers address contradictions in reported solubility or stability data?
Methodological Answer:
Q. What methodologies are recommended for analyzing trace impurities in synthesized batches?
Methodological Answer:
- LC-MS/MS : Use a Q-TOF mass spectrometer (ESI+) with a HILIC column to detect low-abundance impurities (<0.1%) .
- Reference Standards : Compare retention times and fragmentation patterns with known impurities (e.g., dehydroxyethyl byproduct) .
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and oxidative stress (H₂O₂) to identify degradation pathways .
Q. Table 2: Common Impurities and Detection Methods
| Impurity | Source | Detection Method |
|---|---|---|
| Dehydroxyethyl derivative | Incomplete substitution | LC-MS (m/z 416.1) |
| Oxidized piperazinyl | Air exposure | HPLC-PDA (λ 254 nm) |
| Hydrolyzed carbonitrile | Acidic conditions | ¹H NMR (δ 4.2 ppm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
